Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Overview
Description
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a chemical compound with the molecular formula C12H11ClN2O3 . It belongs to the quinazoline family of organic compounds and is used in various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OCC)C1=NC2=CC=C(OC)C=C2C(Cl)=N1
. The InChI representation is 1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-5-4-7(17-2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3
. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 266.68 .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate and related compounds have been synthesized for structural analysis and biological studies. For instance, a derivative, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was synthesized and analyzed using X-ray crystallography, demonstrating its potential as an effective inhibitor in lung cancer cell proliferation (Cai et al., 2019).
Antimicrobial Properties
- Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a compound synthesized via a reaction involving ethyl acetoacetate, showed significant to moderate antimicrobial activity against various bacteria and fungi, suggesting its potential as an antimicrobial agent (Abdel-Mohsen, 2014).
Antibacterial Activity
- Ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, involving ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Anticancer Potential
- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-anilinoquinazolines, showed potent apoptosis-inducing effects and efficacy in various cancer models, indicating its potential as an anticancer agent (Sirisoma et al., 2009).
Neurological Disease Research
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates and their derivatives exhibited potential as inhibitors of acetylcholinesterase, an enzyme target in Alzheimer's disease, highlighting their relevance in neurological disease research (Mermer et al., 2018).
Novel Compound Discovery
- Research on the mycelia of Hericium erinaceum led to the discovery of ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, a compound that showed significant inhibition of NO production in microglia, suggesting its potential in medicinal chemistry (Lin et al., 2018).
Safety and Hazards
This compound is classified under GHS07 for safety . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P280 (wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Properties
IUPAC Name |
ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-5-4-7(17-2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKGEHZTOGPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)OC)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627465 | |
Record name | Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364385-74-0 | |
Record name | Ethyl 4-chloro-6-methoxy-2-quinazolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364385-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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